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Compound of Interest

Compound Name: 3-Ethylindolin-2-one

Cat. No.: B169619 Get Quote

An In-depth Technical Guide on the Core Spectroscopic Characterization of 3-Ethylindolin-2-
one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for the compound 3-Ethylindolin-2-one. Due to the limited availability

of public experimental spectra for this specific molecule, this guide presents predicted

spectroscopic data generated through computational methods. These predictions offer valuable

insights into the expected spectral characteristics and serve as a reference for the structural

elucidation of 3-Ethylindolin-2-one.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data

for 3-Ethylindolin-2-one. These values were calculated using reputable chemical software and

provide a foundational dataset for researchers.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 3-Ethylindolin-
2-one.
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Proton Assignment
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J) in Hz

H-1 (NH) ~8.2 Singlet (broad) -

H-4 ~7.2 Triplet ~7.5

H-5 ~7.0 Triplet ~7.5

H-6 ~6.9 Doublet ~7.7

H-7 ~7.1 Doublet ~7.7

H-3 (CH) ~3.5 Triplet ~6.0

H-8 (CH₂) ~1.8 Quintet ~7.4

H-9 (CH₃) ~0.9 Triplet ~7.4

Note: Predicted chemical shifts are referenced to TMS (0 ppm) and are subject to solvent

effects and the specific computational model used.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3-Ethylindolin-2-one.
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Carbon Assignment Predicted Chemical Shift (ppm)

C-2 (C=O) ~178

C-7a ~142

C-3a ~130

C-4 ~128

C-5 ~124

C-6 ~122

C-7 ~110

C-3 ~45

C-8 (CH₂) ~28

C-9 (CH₃) ~11

Note: Predicted chemical shifts are referenced to TMS (0 ppm) and can vary based on the

solvent and prediction algorithm.

Predicted Mass Spectrometry Data
Table 3: Predicted m/z Peaks and Relative Intensities for 3-Ethylindolin-2-one (Electron

Ionization).

Predicted m/z
Predicted Relative
Intensity (%)

Proposed Fragment Ion

161 100 [M]⁺ (Molecular Ion)

133 80 [M - C₂H₄]⁺

132 95 [M - C₂H₅]⁺

104 50 [M - C₂H₅ - CO]⁺

77 40 [C₆H₅]⁺
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Note: Fragmentation patterns are predictions and may vary under different experimental

conditions.

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized

protocols suitable for a small organic molecule like 3-Ethylindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethylindolin-2-one in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals to determine the relative number of protons.
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Analyze the multiplicities and coupling constants to deduce the proton connectivity.

2.1.2. ¹³C NMR Spectroscopy

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg of 3-Ethylindolin-2-one in 0.6-0.7 mL of a deuterated solvent.

Instrumentation: Use the same NMR spectrometer as for ¹H NMR.

Data Acquisition:

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence to

simplify the spectrum to single lines for each carbon.

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and

calibration). The solvent signal is often used for chemical shift referencing.

Mass Spectrometry (MS)
2.2.1. Electron Ionization (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of the solid or a dilute solution of 3-
Ethylindolin-2-one into the mass spectrometer, typically via a direct insertion probe or after

separation by gas chromatography (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion

source. This will cause ionization and fragmentation of the molecule.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion

abundance versus m/z.
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Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to gain structural information.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

3-Ethylindolin-2-one.
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Caption: Workflow for the spectroscopic characterization of 3-Ethylindolin-2-one.

To cite this document: BenchChem. [3-Ethylindolin-2-one NMR and mass spectrometry
data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169619#3-ethylindolin-2-one-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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